4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers
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Overview
Description
. This compound features a cyclohexane ring substituted with an amine group and an oxolan-2-ylmethoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine typically involves the reaction of cyclohexanone with oxirane (ethylene oxide) in the presence of a base to form the oxolan-2-ylmethoxy group. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the 1-position of the cyclohexane ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of unwanted by-products and optimizing the yield of the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxolan-2-ylmethoxy group can be reduced to form simpler alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides or substituted amines.
Scientific Research Applications
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The oxolan-2-ylmethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid
- 4-[(oxolan-2-yl)methoxy]cyclohexan-1-ol
Uniqueness
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine is unique due to its combination of an amine group and an oxolan-2-ylmethoxy group on a cyclohexane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1340182-72-0 |
---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
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